N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazole derivatives.
Preparation Methods
The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with various organic halides to form intermediate compounds. These intermediates are then reacted with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Chemical Reactions Analysis
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include dichloromethane, triethylamine, and various halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It is believed to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE can be compared with other benzodiazole and coumarin derivatives:
Benzothiazole Derivatives: These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific molecular targets and efficacy.
Coumarin Derivatives: Similar to the compound , coumarin derivatives are known for their biological activities, including anticoagulant and anti-inflammatory effects.
The uniqueness of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE lies in its dual functional groups, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C20H16N4O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H16N4O4/c1-12-8-20(26)28-17-9-13(6-7-14(12)17)27-11-19(25)24-21-10-18-22-15-4-2-3-5-16(15)23-18/h2-10H,11H2,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
UWJNAUMXAHXACC-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.